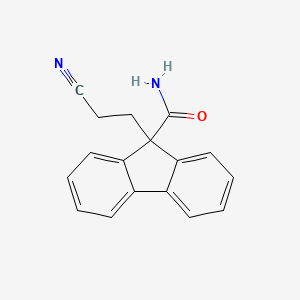









|
REACTION_CXSMILES
|
[NH2:1][C:2]([C:4]1([CH2:17][CH2:18][C:19]#[N:20])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:3].C(O)(=O)C.[H][H]>[Pt]=O.Cl>[NH2:20][CH2:19][CH2:18][CH2:17][C:4]1([C:2]([NH2:1])=[O:3])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:10]2[C:5]1=[CH:6][CH:7]=[CH:8][CH:9]=2
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)CCC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The product which remained was dissolved in ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted into 1 N hydrochloric acid
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous acid layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted several times with fresh ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water and with brine
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to provide 2.3 g
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
ADDITION
|
|
Details
|
diluted with water to 100 ml
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a white solid, which
|
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from methanol and ethyl acetate
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCCC1(C2=CC=CC=C2C=2C=CC=CC12)C(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |